molecular formula C21H26N6O5 B2498809 ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate CAS No. 941891-20-9

ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate

Katalognummer B2498809
CAS-Nummer: 941891-20-9
Molekulargewicht: 442.476
InChI-Schlüssel: BQGHKBLSTXCYAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions, often starting from simpler precursors to generate complex structures featuring imidazo[1,2-a]pyridine or triazine cores. A method described involves the annulation of the pyrimidine ring onto pre-existing molecular frameworks through reactions that may include cyclocondensation or nucleophilic substitution processes. These methods highlight the complexity and specificity required in synthesizing such intricate molecules (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

Structural elucidation of these compounds is critical, often achieved through a combination of spectroscopic techniques including NMR, IR, and mass spectrometry, alongside X-ray crystallography for definitive structure confirmation. The detailed structural analysis reveals the presence of multiple tautomeric forms and the dynamic equilibrium between them in solution, underlining the complexity of their molecular structure (Mohamed, 2021).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with nucleophiles or electrophiles, leading to a variety of chemical transformations. These reactions can result in the formation of new heterocyclic systems or the functionalization of existing ones. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases an ANRORC rearrangement, a mechanism involving nucleophilic addition, ring opening, and ring closure, demonstrating the complex chemical behavior of these compounds (Ledenyova et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound, ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate, has been a subject of interest in the synthesis of various hybrid molecules and heterocyclic compounds due to its structural complexity and potential biological activities. Studies have demonstrated its utilization in the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, highlighting its role in creating compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Moreover, the compound's derivatives have been explored for their anti-inflammatory and analgesic properties through the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural sources like visnaginone and khellinone, showing significant COX-2 inhibitory activity (Abu‐Hashem et al., 2020).

Chemical Reactions and Transformations

Chemical transformations involving the core structure of this compound have been extensively studied, illustrating its versatility in organic synthesis. The compound participates in reactions leading to the formation of NNN′-trisubstituted 2-aminobenzamidines, demonstrating the potential for creating diverse chemical entities through nucleophilic attack and rearrangements (Stevens, 1974). Such chemical versatility is crucial for synthesizing novel compounds with potential therapeutic applications.

Eigenschaften

IUPAC Name

ethyl 4-[2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5/c1-3-32-21(31)24-10-8-23(9-11-24)17(28)14-27-19(30)18(29)26-13-12-25(20(26)22-27)16-6-4-15(2)5-7-16/h4-7H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGHKBLSTXCYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.